molecular formula C8H10Cl2N2O B7855837 2-amino-N-(2-chlorophenyl)acetamide hydrochloride

2-amino-N-(2-chlorophenyl)acetamide hydrochloride

Cat. No.: B7855837
M. Wt: 221.08 g/mol
InChI Key: UVLFPBLFXXXXNG-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)acetamide hydrochloride (CAS 1224155-54-7) is a chemical compound with the molecular formula C 8 H 10 Cl 2 N 2 O and a molecular weight of 221.08 g/mol . It is supplied with a purity of ≥98% . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications . This 2-amino-N-phenylacetamide derivative is a significant research chemical in neuroscience and pharmacology. It serves as a key scaffold in the investigation of Slack potassium channels (KNa1.1, Slo2.2), which are encoded by the KCNT1 gene . Gain-of-function mutations in this channel are linked to severe treatment-resistant epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . As a representative of this chemotype, the compound provides a foundational structure for structure-activity relationship (SAR) studies aimed at developing novel, selective Slack channel inhibitors to address this unmet medical need . Researchers should handle this material with care. Safety data indicates that it may be harmful if swallowed and causes skin and serious eye irritation . The recommended storage condition is sealed in a dry environment at 2-8°C . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area .

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLFPBLFXXXXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation of 2-Chloroaniline

The foundational step involves reacting 2-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(2-chlorophenyl)acetamide . This exothermic reaction is typically conducted in a biphasic solvent system (e.g., dichloromethane/water) with inorganic bases like potassium carbonate to neutralize HCl byproducts.

Reaction Scheme:

2-Chloroaniline+ClCH2COClK2CO3,DCM/H2O2-Chloro-N-(2-chlorophenyl)acetamide\text{2-Chloroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DCM/H}2\text{O}} \text{2-Chloro-N-(2-chlorophenyl)acetamide}

Conditions:

  • Temperature: 0–30°C (controlled to prevent dimerization).

  • Yield: 70–82%.

  • Purity: >99% after recrystallization in heptane.

Nucleophilic Amination with Ammonia

The chloro intermediate undergoes ammonolysis to replace the chloride with an amino group. Excess aqueous ammonia (25–30% w/w) is used under reflux or pressurized conditions.

Reaction Scheme:

2-Chloro-N-(2-chlorophenyl)acetamide+NH3H2O,Δ2-Amino-N-(2-chlorophenyl)acetamide\text{2-Chloro-N-(2-chlorophenyl)acetamide} + \text{NH}3 \xrightarrow{\text{H}2\text{O}, \Delta} \text{2-Amino-N-(2-chlorophenyl)acetamide}

Conditions:

  • Temperature: 40–70°C.

  • Time: 2–4 hours.

  • Yield: 85–90%.

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated hydrochloric acid in polar aprotic solvents (e.g., ethyl acetate) to precipitate the hydrochloride salt.

Conditions:

  • Solvent: Ethyl acetate or methanol.

  • Yield: >95% after recrystallization.

One-Pot Synthesis Using Pressurized Ammonolysis

Integrated Chloroacetylation-Amination

This method bypasses intermediate isolation, combining chloroacetylation and amination in a single reactor. Autoclave conditions enhance ammonia solubility and reaction kinetics.

Reaction Scheme:

2-Chloroaniline+ClCH2COCl+NH3Autoclave2-Amino-N-(2-chlorophenyl)acetamide hydrochloride\text{2-Chloroaniline} + \text{ClCH}2\text{COCl} + \text{NH}3 \xrightarrow{\text{Autoclave}} \text{this compound}

Conditions:

  • Pressure: 2–5 bar.

  • Temperature: 60–80°C.

  • Yield: 88–92%.

Advantages:

  • Reduces purification steps.

  • Minimizes dimer impurities (<0.1% by HPLC).

Carbamate-Protected Intermediate Route

Benzyl Carbamate (Cbz) Protection

Glycine is protected as N-Cbz-glycine to prevent unwanted side reactions. Coupling with 2-chloroaniline via agents like N,N'-carbonyldiimidazole (CDI) forms a stable intermediate.

Reaction Scheme:

N-Cbz-glycine+2-ChloroanilineCDI, BaseN-Cbz-2-amino-N-(2-chlorophenyl)acetamide\text{N-Cbz-glycine} + \text{2-Chloroaniline} \xrightarrow{\text{CDI, Base}} \text{N-Cbz-2-amino-N-(2-chlorophenyl)acetamide}

Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

  • Yield: 75–80%.

Deprotection and Salt Formation

Hydrogenolysis removes the Cbz group, followed by HCl treatment:

N-Cbz-2-amino-N-(2-chlorophenyl)acetamideH2,Pd/C2-Amino-N-(2-chlorophenyl)acetamideHClHydrochloride salt\text{N-Cbz-2-amino-N-(2-chlorophenyl)acetamide} \xrightarrow{\text{H}_2, Pd/C} \text{2-Amino-N-(2-chlorophenyl)acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Conditions:

  • Catalyst: 10% Pd/C.

  • Yield: 90–95%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Two-Step Synthesis70–90>99High purity, scalableMultiple isolation steps
One-Pot Ammonolysis88–9298–99Reduced steps, cost-effectiveRequires pressurized equipment
Carbamate Protection75–95>99Avoids impurities from direct ammonolysisExpensive reagents (e.g., CDI, Pd/C)

Critical Challenges and Optimization Strategies

Impurity Control

  • Dimer Formation: Side reactions during chloroacetylation produce dimers (e.g., N-(2-chlorophenyl)-2-{[(2-chlorophenyl)carbamoyl]methyl}acetamide ). Mitigated by maintaining low temperatures (<10°C) and stoichiometric control.

  • Residual Solvents: Ethyl acetate and dichloromethane levels are minimized via azeotropic drying.

Solvent Selection

  • Polar Solvents (e.g., DMF): Enhance ammonia solubility but complicate purification.

  • Aprotic Solvents (e.g., THF): Preferred for carbamate routes due to compatibility with CDI.

Scalability Considerations

  • Continuous Flow Systems: Proposed for one-pot methods to enhance throughput.

  • Catalyst Recycling: Pd/C recovery in carbamate routes reduces costs .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-chlorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Compounds with different nucleophiles replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-chlorophenyl)acetamide hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Its ability to modulate neurotransmitter receptors suggests possible neuroprotective properties.

Mechanism of Action :

  • The compound interacts with specific neurotransmitter receptors, influencing neuronal signaling pathways. This modulation can lead to changes in cellular processes that may alleviate symptoms associated with neurological disorders.

Anticancer Research

Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. In particular, studies have shown its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer (HT29).

Case Study Example :

  • A comparative study revealed that derivatives of this compound demonstrated superior growth inhibition against HT29 cells compared to traditional anticancer agents, suggesting a unique mechanism of action that warrants further investigation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its derivatives have shown efficacy against resistant strains of Staphylococcus aureus, indicating potential as an alternative to conventional antibiotics.

Case Study Example :

  • In vitro tests demonstrated that certain derivatives exhibited enhanced antimicrobial activity compared to standard treatments, highlighting the compound's potential in developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound serves as a valuable tool in studying enzyme inhibitors. It has been utilized in research aimed at understanding the interactions between small molecules and enzymes involved in various biological processes.

Data Tables

Application AreaFindingsReference
Medicinal ChemistryPotential neuroprotective effects
Anticancer ResearchGrowth inhibition in HT29 cells
Antimicrobial ActivityEfficacy against Staphylococcus aureus
Enzyme Inhibition StudiesInsights into enzyme interactions

Mechanism of Action

The mechanism by which 2-amino-N-(2-chlorophenyl)acetamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Proteins: It may bind to proteins, altering their structure and function.

  • Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(a) Substituent Effects on Bioactivity

  • Midodrine Hydrochloride : The 2,5-dimethoxy and β-hydroxyethyl groups enhance α₁-adrenergic receptor binding, enabling vasoconstriction for hypotension treatment .
  • FPL 13950 and Remacemide : Bulky diphenylethyl groups confer NMDA receptor antagonism and neuroprotection .
  • 2-Chloro Analogues : Chlorine at the α-carbon (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) increases electrophilicity, making these compounds reactive intermediates for heterocyclic synthesis .

(b) Solubility and Stability

  • Hydrochloride salts (e.g., midodrine, remacemide) improve water solubility compared to free bases .

(c) Metabolic Pathways

  • Remacemide undergoes deglycination in the brain to form the active metabolite FPL 12495, highlighting the role of the amino group in prodrug design .
  • Chloroacetamides (e.g., 2-chloro-N-(2,3-dichlorophenyl)acetamide) are prone to nucleophilic substitution, limiting their direct therapeutic use but favoring synthetic applications .

Structural Insights from Crystallography

  • Hydrogen Bonding: N–H⋯O interactions stabilize crystal structures of 2-chloro-N-(2-chlorophenyl)acetamide, forming chains . Similar packing is expected in the amino-substituted analogue.
  • Conformational Flexibility: The syn conformation of the N–H bond relative to substituents (observed in chloroacetamides ) may influence receptor binding in amino derivatives.

Biological Activity

Chemical Structure and Properties
2-amino-N-(2-chlorophenyl)acetamide hydrochloride is a chiral compound characterized by its amide functional group, linked to a chiral center containing an amino group and a 2-chlorophenyl moiety. Its molecular formula is C9H10ClN1O1C_9H_{10}ClN_1O_1 with a molecular weight of approximately 221.08 g/mol. The presence of the chlorophenyl group suggests potential bioactivity, as chlorinated aromatic compounds often interact with biological systems, making them significant in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research has indicated that derivatives of 2-amino-N-(2-chlorophenyl)acetamide exhibit notable antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results demonstrated moderate to high antibacterial activities, highlighting the potential of these compounds in addressing antibiotic resistance .

Anticancer Activity

The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit specific enzymes involved in cell proliferation, which could lead to its use as an anticancer agent. The mechanism of action appears to involve binding to molecular targets that alter their activity, potentially leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on related compounds, revealing that modifications in the chemical structure can significantly influence biological activity. For instance, variations in substituents on the aromatic ring can enhance or diminish antibacterial efficacy .

Table: Biological Activity Summary

Activity Type Target Organisms/Systems Findings Reference
AntimicrobialAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to high antibacterial activity observed
AnticancerCancer cell linesInhibition of cell proliferation noted
Biofilm FormationPseudomonas aeruginosaSignificant reduction in biofilm formation

Case Study: Antibacterial Efficacy

In a specific case study, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized and tested for their antibacterial properties. The study found that certain derivatives exhibited enhanced activity against multidrug-resistant strains, indicating their potential as new therapeutic agents for treating resistant infections .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. This interaction can lead to the inhibition of critical pathways in bacteria or cancer cells, which is essential for developing effective treatments .

Future Directions in Research

Further exploration into the biological activity of this compound is warranted. Future studies should focus on:

  • In Silico Modeling : To predict interactions with biological targets.
  • In Vitro Studies : To confirm the efficacy and safety profile of the compound.
  • Modification Studies : To enhance potency and selectivity for specific targets.

These investigations could pave the way for the development of novel therapeutic agents derived from this compound.

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